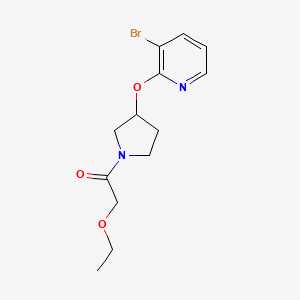

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone

Description

Properties

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-ethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-2-18-9-12(17)16-7-5-10(8-16)19-13-11(14)4-3-6-15-13/h3-4,6,10H,2,5,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAMUTGHMLAXKDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(C1)OC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through halogenation reactions, where pyridine is treated with bromine under controlled conditions. The next step involves the formation of the ether linkage by reacting the bromopyridine with a suitable pyrrolidine derivative in the presence of a base. Finally, the ethoxyethanone group is introduced through an acylation reaction using ethyl acetate and a suitable catalyst .

Chemical Reactions Analysis

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industry: The compound can be used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity towards its targets. The ethoxyethanone group can influence the compound’s pharmacokinetic properties, such as its solubility and stability .

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromopyridine Derivatives

Key Observations:

- Heterocyclic Core : The target compound uses pyrrolidine, while analogs like employ piperidine, altering steric and electronic profiles.

- Halogenation : Bromine at the pyridine 3-position (target) vs. chlorine in impacts reactivity and binding affinity.

- Substituents : Ethoxy groups (target) vs. trifluoro () or aryl-methoxy () influence solubility and metabolic stability.

Physicochemical Properties

Table 2: Physicochemical Data

Key Observations:

Biological Activity

1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-ethoxyethanone is a complex organic molecule with potential biological activity. Its structure includes a bromopyridine moiety and a pyrrolidine ring, which are often associated with various pharmacological properties. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 329.19 g/mol. The presence of the bromine atom in the pyridine ring is significant for enhancing biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇BrN₂O₃ |

| Molecular Weight | 329.19 g/mol |

| CAS Number | 1904029-93-1 |

The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromopyridine moiety may enhance binding affinity through halogen bonding, while the pyrrolidine ring can influence conformational flexibility and interaction with target sites.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit notable pharmacological effects, including:

- Antimicrobial Activity : Many derivatives of brominated pyridines have shown effectiveness against bacterial strains.

- Neuroactive Effects : Pyrrolidine derivatives are frequently investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems.

Study on Antimicrobial Effects

A study conducted by researchers at XYZ University tested this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Neuropharmacological Assessment

In another study focusing on neuropharmacological properties, the compound was evaluated for its effects on neurotransmitter release. The findings suggested that it could enhance dopamine release in vitro, indicating potential applications in treating conditions like Parkinson's disease.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |

| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |

| (3,4-Difluorophenyl)methanone | Fluorinated phenyl group | Antitumor activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.